molecular formula C16H12N2 B11875629 N-Benzylidenequinolin-6-amine CAS No. 84922-27-0

N-Benzylidenequinolin-6-amine

Cat. No.: B11875629
CAS No.: 84922-27-0
M. Wt: 232.28 g/mol
InChI Key: IDZAUYZRICSNLK-UHFFFAOYSA-N
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Description

N-Benzylidenequinolin-6-amine is a synthetic organic compound that incorporates a quinoline scaffold linked to a benzylidene group via an amine bridge. This structure places it in a class of molecules known for diverse and significant biological activities, making it a valuable intermediate for medicinal chemistry research and drug discovery. Quinoline derivatives are extensively documented in scientific literature for their broad pharmacological properties, including antibacterial, antifungal, and antiviral effects . The structural motif of a Schiff base (azomethine group) present in this compound is often associated with potential antimicrobial activity . Researchers are particularly interested in such compounds for developing new agents to combat multidrug-resistant microbial strains . Beyond antimicrobial applications, molecules containing the quinoline nucleus are also investigated for their antitumor potential. Some related bis(quinoline) benzylamine analogues have been studied for their ability to exhibit antiproliferative effects against various cancer cell lines, with proposed mechanisms that may involve interactions with cellular targets . This product is intended for use in non-clinical laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84922-27-0

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

1-phenyl-N-quinolin-6-ylmethanimine

InChI

InChI=1S/C16H12N2/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-12H

InChI Key

IDZAUYZRICSNLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Ii. Synthetic Pathways and Methodological Advancements for N Benzylidenequinolin 6 Amine

Condensation Reactions for Azomethine Formation

The hallmark of N-Benzylidenequinolin-6-amine synthesis is the condensation reaction between a primary amine and an aldehyde, leading to the formation of a Schiff base. This reaction is a cornerstone of imine chemistry and provides a direct and efficient route to the desired product.

The synthesis of this compound is achieved through the condensation of 6-aminoquinoline (B144246) with benzaldehyde. semanticscholar.org This reaction is typically carried out by refluxing the reactants in an appropriate solvent. While specific literature detailing the synthesis of this exact compound is not abundant, analogous reactions provide insight into the likely conditions. For instance, the synthesis of similar Schiff bases derived from quinolin-7-amine and various aromatic aldehydes has been successfully achieved by refluxing the reactants in aqueous ethanol (B145695). bepls.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

The choice of solvent is crucial, with alcohols like methanol (B129727) and ethanol being common, often in the presence of a catalyst to facilitate the reaction. Catalysts can be acidic or basic in nature, or in some cases, the reaction can proceed with gentle heating. chemrevlett.com For instance, the synthesis of N-Benzylideneaniline and its derivatives has been accomplished by stirring the reactants at room temperature in the presence of a green catalyst, with the product being recrystallized from ethanol. nih.gov

Interactive Data Table: Reactants and Typical Conditions for Schiff Base Formation

Reactant 1Reactant 2CatalystSolventTemperature
6-AminoquinolineBenzaldehydeAcid or Base (optional)Ethanol, MethanolRoom Temperature to Reflux
AnilineBenzaldehydeKinnow peel powderNone (neat)Room Temperature
Quinolin-7-amineAromatic AldehydesNoneAqueous EthanolReflux
3-AminophenolBenzaldehydeNoneMethanolReflux

The formation of a Schiff base, such as this compound, from an amine and an aldehyde proceeds through a well-established two-step mechanism: nucleophilic addition followed by dehydration. wikipedia.org

The initial step involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is typically reversible. wikipedia.org

The second step is the elimination of a water molecule from the hemiaminal to form the stable imine product. This dehydration step is often the rate-determining step and can be catalyzed by either acid or base. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a better leaving group (water). Subsequent deprotonation of the nitrogen atom leads to the formation of the C=N double bond. wikipedia.org

General Methodologies for Primary Amine Precursors (e.g., 6-aminoquinoline)

The availability of the starting primary amine, 6-aminoquinoline, is critical for the synthesis of this compound. Several classical and modern synthetic methods can be employed to prepare this key intermediate.

A common and reliable method for the synthesis of 6-aminoquinoline is the reduction of the corresponding nitro compound, 6-nitroquinoline (B147349). guidechem.comgoogle.com This transformation can be achieved using various reducing agents and conditions.

One widely used method is catalytic hydrogenation . This involves treating 6-nitroquinoline with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). guidechem.comchemicalbook.com The reaction is typically carried out in a solvent like methanol. chemicalbook.com

Another prevalent method is the use of metal-based reducing agents in acidic media . Stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid is a classic reagent for this purpose.

Interactive Data Table: Methods for the Reduction of 6-Nitroquinoline

Reagent(s)SolventConditions
H₂, Pd/CMethanol1 atm H₂, 4 hours
Hydrazine (B178648) hydrate, Pd/CEthanolOil bath heating, 6 hours
SnCl₂, HClEthanol-
Fe, NH₄ClEthanol/WaterReflux

Primary amines can also be synthesized through the reduction of nitriles (R-C≡N) and amides (R-CONH₂). While specific examples for the synthesis of 6-aminoquinoline via these routes are less common in readily available literature, the general methodologies are well-established in organic synthesis.

The reduction of a nitrile, such as quinoline-6-carbonitrile, would yield a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, followed by an aqueous workup. nih.gov

Similarly, the reduction of an amide, such as quinoline-6-carboxamide (B1312354), can produce the corresponding amine. Again, lithium aluminum hydride is a common reagent for this conversion. Alternatively, milder conditions involving activation of the amide with reagents like triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride (B1222165) (NaBH₄) have been developed.

A related reaction is the Hofmann rearrangement , where a primary amide is treated with bromine and a strong base (like sodium hydroxide) to yield a primary amine with one fewer carbon atom. wikipedia.org Applying this to quinoline-6-carboxamide would theoretically yield 6-aminoquinoline.

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary amine, via an intermediate imine which is reduced in situ. masterorganicchemistry.comwikipedia.org While not a direct route to 6-aminoquinoline from a simple precursor, it is a powerful tool in amine synthesis. For instance, a hypothetical 6-oxoquinoline derivative could undergo reductive amination with ammonia in the presence of a reducing agent to form 6-aminoquinoline.

Common reducing agents used in reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation can also be employed. wikipedia.org

Another strategy involves the conversion of a hydroxyl group to an amine. For example, 6-hydroxyquinoline (B46185) could potentially be converted to 6-aminoquinoline, although this is a more complex transformation that may involve multiple steps or specialized catalytic systems.

Gabriel Synthesis and Related Approaches

The Gabriel synthesis, named after Siegmund Gabriel, is a classic and reliable chemical reaction for transforming primary alkyl halides into primary amines. wikipedia.org This method avoids the over-alkylation that can occur when using ammonia, which often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org The reaction traditionally utilizes potassium phthalimide (B116566) as a surrogate for the ammonia anion (H₂N⁻). wikipedia.org

The process occurs in two main stages:

N-Alkylation of Phthalimide : The phthalimide ion, typically used as its potassium salt, acts as a nucleophile. It attacks a primary alkyl halide in a standard SN2 reaction to form an N-alkylphthalimide intermediate. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com Due to the bulky nature of the phthalimide nucleophile, this reaction is generally efficient only for primary alkyl halides and fails with more sterically hindered secondary halides. wikipedia.orgorganicchemistrytutor.com

Cleavage of the Intermediate : The primary amine is then liberated from the N-alkylphthalimide. This can be achieved through acidic hydrolysis, though this method uses harsh conditions. wikipedia.orgmasterorganicchemistry.com A more common and milder approach is the Ing-Manske procedure, which involves hydrazinolysis—cleavage using hydrazine (N₂H₄) in a refluxing solvent like ethanol. wikipedia.org This step yields the desired primary amine along with a phthalhydrazide (B32825) precipitate. wikipedia.org

While the Gabriel synthesis is a cornerstone of amine synthesis, its application is largely restricted to alkyl amines. The synthesis of aryl amines, such as the this compound precursor 6-aminoquinoline, via this method is generally not feasible. The required starting material would be a 6-haloquinoline. Aryl halides are highly resistant to the SN2 nucleophilic substitution reaction that forms the core of the Gabriel synthesis due to the high energy required to break the carbon-halogen bond on an sp²-hybridized carbon atom.

Therefore, 6-aminoquinoline is typically prepared through alternative routes. The most common and effective method is the reduction of 6-nitroquinoline. researchgate.net The nitro group can be efficiently reduced to an amine using reagents such as stannous chloride (SnCl₂) without affecting other parts of the quinoline (B57606) ring system. researchgate.net

Optimization of Synthetic Yields and Selectivity

The formation of this compound is achieved through the condensation reaction between 6-aminoquinoline and benzaldehyde. This reaction, which forms an imine (or Schiff base), is a reversible process. peerj.com Optimization strategies, therefore, center on shifting the reaction equilibrium toward the product side to maximize yields and ensure high selectivity. Key parameters that are manipulated include the choice of catalyst, solvent, and reaction conditions such as temperature and time.

Detailed research into the synthesis of various Schiff bases has identified several factors that can be fine-tuned to enhance reaction efficiency. The primary goal is often to facilitate the removal of the water byproduct, which drives the reaction forward according to Le Châtelier's principle.

Catalyst Selection: The condensation can be significantly accelerated by a catalyst.

Acid Catalysis : Protic acids are commonly employed. A few drops of glacial acetic acid are often sufficient to catalyze the reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. mdpi.com Heterogeneous acid catalysts, such as the sulfonic acid resin Amberlyst® 15, have been used to promote imine synthesis under environmentally friendly, solvent-free conditions, offering high yields and easy separation of the catalyst from the reaction mixture. peerj.com

Metal-Based Catalysis : Transition metal complexes, particularly those involving Schiff-base ligands themselves, have been shown to be effective catalysts in related syntheses. For instance, a Cu(II) complex demonstrated remarkable catalytic activity in Claisen-Schmidt condensations, a related reaction type. mdpi.comdoaj.org

Catalyst-Free Conditions : In some cases, high yields can be achieved without any catalyst, particularly when using high-energy conditions such as microwave irradiation. organic-chemistry.org This method can dramatically reduce reaction times from hours to minutes. organic-chemistry.org

Solvent Effects: The reaction medium plays a critical role in the synthesis of imines.

Azeotropic Removal of Water : Traditionally, solvents like toluene (B28343) or benzene (B151609) were used to remove water azeotropically using a Dean-Stark apparatus, effectively driving the reaction to completion.

Polar Protic Solvents : Solvents like ethanol are frequently used, often at reflux temperatures. While water is soluble in ethanol, the high concentration of reactants can still favor product formation. researchgate.net

Green Chemistry Approaches : Recent efforts have focused on greener alternatives. Reactions can be run under solvent-free ("neat") conditions, particularly with liquid reactants or at temperatures above the melting points of solid reactants. peerj.comorganic-chemistry.org Surprisingly, while water is a byproduct to be removed, some imine syntheses have been shown to be effective even in aqueous media, especially if the imine product is insoluble and precipitates out of the solution. researchgate.net

The following interactive table presents data from an optimization study for the synthesis of a Schiff base from 4-aminoantipyrine (B1666024) and benzaldehyde, illustrating the impact of solvent and catalyst choice on product yield. This serves as a representative example of the optimization process applicable to Schiff base formation.

EntrySolventCatalystConditionsTime (h)Yield (%)
1WaterNoneReflux483
2EthanolNoneReflux288
3NoneDMEA (0.5 mL)80 °C0.590
4NoneDMEA (1.0 mL)80 °C0.2596
5NoneNone80 °C275
Data adapted from a study on the synthesis of Schiff bases of 4-aminoantipyrine. researchgate.net DMEA (Dimethylethanolamine) acts as a green, bifunctional catalyst.

This data demonstrates that a combination of solvent-free conditions and an appropriate catalyst can lead to significantly higher yields in shorter reaction times compared to traditional solvent-based reflux methods. researchgate.net Such principles are directly applicable to the optimization of this compound synthesis.

Iii. Coordination Chemistry of N Benzylidenequinolin 6 Amine and Its Derivatives

Ligand Design Principles and Coordination Modes

The design of quinoline-based Schiff base ligands allows for systematic tuning of their properties. By modifying the substituents on either the quinoline (B57606) or the benzylidene ring, researchers can influence the steric and electronic environment around the metal center, thereby controlling the coordination geometry, stability, and reactivity of the resulting complexes.

N-Benzylidenequinolin-6-amine and its derivatives typically function as bidentate ligands, coordinating to metal ions through two nitrogen atoms: the quinoline ring nitrogen and the imine (azomethine) nitrogen. This chelation forms a stable five-membered ring with the metal center. This N,N-bidentate coordination is a common feature for Schiff bases derived from aminoquinolines. nih.govresearchgate.net For instance, ligands prepared by condensing quinoline-8-carbaldehyde with aminobenzoic acid esters coordinate to Cu(II) through the quinoline and imine nitrogen atoms. nih.gov Similarly, silver(I) complexes with Schiff bases derived from 2-quinolinecarboxaldehyde (B31650) and various anilines show coordination via these two nitrogen sites, resulting in either three- or four-coordinate geometries around the silver ion. mdpi.com

The formation of the metal-ligand bond is confirmed by spectroscopic data, which shows a characteristic shift in the stretching frequency of the azomethine group (C=N) upon complexation. ijcrt.organalis.com.my This mode of coordination is prevalent in complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netbendola.com

Ligand Derivative ExampleMetal IonCoordination ModeResulting GeometryReference
(E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoateCu(II)N,N-BidentateDistorted Square Planar nih.gov
(E)-N-(furan-2-yl methylene)quinolin-8-amineMn(II), Co(II), Ni(II), Cu(II), Zn(II)N,O-BidentateOctahedral researchgate.net
2-((quinolinylmethylene)amino)anilineAg(I)N,N-BidentateDistorted Tetrahedral mdpi.com
2-hydroxy-5-nitrobenzaldehyde + 8-aminoquinoline (B160924)Co(II), Ni(II)N,O-BidentateOctahedral bendola.combendola.com

The steric and electronic properties of substituents on the Schiff base ligand play a crucial role in determining the structure and stability of the metal complexes. researchgate.net

Steric Influences: The size and position of substituents can impose steric hindrance, influencing the coordination geometry around the metal ion. Bulky groups near the coordination site may prevent the formation of certain geometries or favor lower coordination numbers. This steric control is a key principle in ligand design to achieve specific catalytic or biological activities. The interplay between steric bulk and electronic properties dictates the final structure and reactivity of the metal complex. researchgate.net

While N,N-bidentate chelation to a single metal center (terminal coordination) is common, some quinoline-based Schiff base ligands can also act as bridging ligands, linking two or more metal centers to form dinuclear or polynuclear complexes. This behavior often depends on the presence of other potential donor atoms in the ligand structure, such as a hydroxyl group, and the coordination preferences of the metal ion.

For instance, Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline have been shown to form dinuclear copper(II) complexes. nih.govacs.org In these structures, the ligands chelate to one copper center via the quinoline nitrogen and imine nitrogen, while the deprotonated hydroxyl oxygen atom bridges to an adjacent copper ion. This results in the formation of a dimeric structure with relatively short Cu-Cu distances. nih.govacs.org In contrast, many other quinoline Schiff base complexes with metals like Palladium(II) form mononuclear species where the ligand acts in a terminal fashion, coordinating to a single metal center in a 2:1 ligand-to-metal ratio to form a square planar geometry. analis.com.my

Structural Analysis of this compound Metal Complexes

Geometric Isomerism in Complexes

Geometric isomerism is a form of stereoisomerism where the arrangement of ligands around a central metal ion differs in space. In the context of metal complexes with ligands like this compound, this can lead to the formation of cis and trans isomers, which can have distinct physical and chemical properties. libretexts.org The geometry of the complex is a key factor in determining the possibility of such isomerism, with square planar and octahedral complexes being the most common examples exhibiting this phenomenon. libretexts.org

While extensive research has been conducted on the coordination chemistry of Schiff bases, specific studies detailing the geometric isomerism in complexes of this compound are not widely available in the surveyed literature. However, based on the principles of coordination chemistry and studies of analogous systems, we can infer the potential for geometric isomerism in its complexes.

For a square planar complex with a general formula of [M(L)₂X₂], where L is a monodentate this compound ligand and X is another monodentate ligand (e.g., a halide), two geometric isomers are possible:

cis-isomer: The two this compound ligands are positioned adjacent to each other, at a 90° angle.

trans-isomer: The two this compound ligands are positioned opposite to each other, at a 180° angle.

Similarly, in an octahedral complex of the type [M(L)₂X₄], the two this compound ligands can also be arranged in either a cis or trans configuration.

The formation of a particular isomer can be influenced by several factors, including:

Steric Hindrance: Bulky substituents on the this compound ligand may favor the formation of the trans isomer to minimize steric repulsion between the ligands.

Electronic Effects: The electronic properties of the ligands and the metal ion can influence the relative stability of the cis and trans isomers.

Solvent Effects: The polarity of the solvent used in the synthesis can play a role in directing the formation of a specific isomer.

The characterization of these isomers typically relies on techniques such as X-ray crystallography, which can provide definitive information about the spatial arrangement of the ligands. Spectroscopic methods like IR and NMR can also offer clues to the isomeric form, as the symmetry of the molecule often affects the number and position of spectral peaks.

Although specific data tables and detailed research findings on the geometric isomers of this compound complexes are not available in the reviewed literature, the following table illustrates the hypothetical properties that could be used to differentiate between cis and trans isomers of a generic square planar complex, [M(this compound)₂Cl₂].

Propertycis-Isomertrans-Isomer
Point GroupC₂vD₂h
Dipole MomentNon-zeroZero
Number of IR-active M-Cl stretching bandsTwoOne
¹H NMR SpectrumMore complex due to lower symmetrySimpler due to higher symmetry

Further research, including the synthesis and structural analysis of metal complexes of this compound, is necessary to isolate, characterize, and understand the properties of their geometric isomers. Such studies would provide valuable insights into the coordination behavior of this versatile ligand and could lead to the development of new materials with tailored properties.

Iv. Catalytic Applications of N Benzylidenequinolin 6 Amine Metal Complexes

Homogeneous Catalysis using N-Benzylidenequinolin-6-amine Ligands

Metal complexes featuring this compound and its derivatives serve as potent homogeneous catalysts. epfl.ch In this catalytic paradigm, the metal center, modulated by the electronic and steric properties of the quinoline-based ligand, acts as the active site for substrate activation and transformation. mdpi.com The ligand framework, often bidentate or tridentate, coordinates to a transition metal, such as nickel, creating a soluble complex that can effectively catalyze reactions in the liquid phase. mdpi.comacs.org The utility of these systems is particularly pronounced in the field of ethylene (B1197577) oligomerization, where precise control over the catalytic environment can dictate the nature and distribution of the resulting products. mdpi.comacs.org The design of such ligands is a key aspect of modern catalysis, with N-heterocyclic structures playing a crucial role in stabilizing the metal center and influencing its reactivity. dntb.gov.ua

Ethylene Oligomerization and Polymerization

Complexes of this compound and related structures have been extensively investigated as precatalysts for the oligomerization and polymerization of ethylene. mdpi.comacs.org Upon activation with a suitable co-catalyst, these complexes exhibit high efficacy in converting ethylene gas into linear alpha-olefins (LAOs) like 1-butene, 1-hexene (B165129), and 1-octene (B94956), or into higher molecular weight polyethylene. unam.mx Nickel(II) complexes, in particular, have demonstrated significant activity in these transformations. mdpi.comacs.orgfrontiersin.orgnih.gov The choice of metal, ligand architecture, and reaction conditions allows for the tuning of the catalyst's performance, steering the reaction towards either short-chain oligomers, which are valuable chemical commodities, or long-chain polymers. unam.mxscielo.org.za

The production of LAOs from ethylene can proceed through various mechanistic pathways. The classic Cossee-Arlman mechanism describes a stepwise chain growth process involving the repeated insertion of monomer units into a metal-alkyl bond, followed by chain termination via β-hydride elimination. nih.gov This pathway typically results in a Schulz-Flory distribution of oligomer products. nih.gov

However, for selective oligomerization to specific products like 1-hexene or 1-octene, alternative mechanisms are often invoked. A prominent alternative involves the formation of metallacyclic intermediates. nih.gov In this framework, oxidative coupling of two or more ethylene molecules at the metal center forms a metallacyclopentane or metallacycloheptane intermediate. Subsequent reductive elimination from this ring structure releases the desired α-olefin. This metallacycle-based mechanism is believed to be responsible for the high selectivity observed with certain chromium-based catalyst systems and provides a conceptual framework for understanding the behavior of selective nickel catalysts as well. nih.gov

The catalytic performance of this compound metal complexes is profoundly influenced by the electronic and steric characteristics of the ligand structure. Substituents on both the quinoline (B57606) and benzylidene moieties can alter the electron density at the metal center and modify the steric environment around it, thereby impacting activity and selectivity. acs.orgunam.mx

Electronic Effects: The introduction of electron-withdrawing groups on the ligand backbone can create a more electrophilic (electron-deficient) metal center. mdpi.com This can enhance the catalyst's ability to coordinate with ethylene and facilitate the oligomerization process. Conversely, electron-donating groups can increase electron density at the metal, which may influence chain transfer rates and product distribution.

Steric Effects: The bulkiness of substituents plays a critical role in determining the catalyst's selectivity. scielo.org.za For instance, increased steric bulk around the nitrogen donor atom has been shown to enhance the selectivity for α-olefins. scielo.org.zaajol.info In a comparative study of nickel(II) complexes with benzimidazole-quinoline-amine ligands, the replacement of a methyl group on the amino nitrogen with a more sterically demanding benzylidene group resulted in a 2.5-fold decrease in catalytic activity, highlighting the delicate balance between steric and electronic factors. mdpi.com

Ligand TypeMetal CenterSubstituent EffectImpact on CatalysisReference
Benzimidazole-N-R-quinoline-amineNickel(II)Replacement of R=Methyl with R=BenzylideneDecreased activity by 2.5 times mdpi.com
Ph₂PN(X)PPh₂Chromium(III)Increased bulk of X=Cyclohexyl on N-atomEnhanced catalytic activity and increased α-olefin selectivity scielo.org.zaajol.info
2,6-bis(arylimino)pyridylIron(II)Size and nature of aryl substituentsCrucial in controlling oligomerization vs. polymerization unam.mx

The activation of this compound metal complexes typically requires a co-catalyst, most commonly an aluminum alkyl compound. Modified methylaluminoxane (B55162) (MMAO) and ethylaluminum dichloride (Et₂AlCl) are frequently employed to alkylate the metal precursor and generate the catalytically active species. acs.orgfrontiersin.orgscielo.org.zaajol.info The choice of co-catalyst can significantly affect the activity and longevity of the catalyst.

Reaction conditions such as temperature, ethylene pressure, and solvent also have a substantial impact on the outcome of the oligomerization process.

Temperature: Catalyst activity often shows a strong temperature dependence. For some systems, activity increases with temperature up to an optimal point, after which thermal decomposition may lead to a decline. scielo.org.zaajol.info In other cases, increasing temperature can lead to decreased activity due to the reduced solubility of ethylene in the solvent. frontiersin.org

Pressure: Ethylene pressure directly influences the concentration of the monomer in the reaction medium, and higher pressures generally lead to increased reaction rates.

Solvent: The choice of solvent is important, with aliphatic solvents often being preferred due to the higher solubility of ethylene. scielo.org.zaajol.info

Catalyst SystemCo-catalystTemperature (°C)Pressure (bar)SolventObserved ActivityReference
Cr(acac)₃ / Ph₂PN(X)PPh₂MMAO45–10045MethylcyclohexaneHigh activity, selectivity to 1-octene up to 99% scielo.org.zaajol.info
Iminopyridyl Ni(II) complexesEt₂AlCl30–7010Toluene (B28343)Up to 13.86 × 10⁶ g mol⁻¹ h⁻¹; activity decreased with increasing temperature frontiersin.org
N-((pyridin-2-yl)methylene)quinolin-8-amine Ni(II)Et₂AlClNot specifiedNot specifiedNot specifiedUp to 4.9 × 10⁷ g mol⁻¹ h⁻¹ acs.org

Other Catalytic Transformations (e.g., Hydrosilylation, C-H Amidation)

While the primary catalytic application reported for this compound metal complexes is ethylene oligomerization, the broader class of quinoline-based ligands has been explored in other catalytic transformations. For example, related N-(quinolin-8-yl)benzamide systems have been successfully employed in ruthenium-catalyzed C-H bond activation and functionalization reactions. researchgate.net These processes allow for the direct modification of otherwise inert C-H bonds, which is a highly sought-after transformation in organic synthesis. However, specific applications of this compound itself in reactions such as hydrosilylation or C-H amidation are not as widely documented, representing a potential area for future research. researchgate.net

Structure-Activity Relationships in Catalysis

The study of structure-activity relationships (SAR) is crucial for the rational design of more efficient catalysts. For metal complexes of this compound and its analogs, a clear correlation exists between the ligand's structure and the resulting catalytic behavior. nih.govnih.gov

Key SAR observations include:

Ligand Backbone Rigidity: The rigid quinoline framework provides a stable coordination environment for the metal ion. Modifications that alter this rigidity can impact catalyst stability and activity.

Steric Hindrance: As previously noted, the steric bulk of substituents near the metal center is a key determinant of selectivity. scielo.org.zaajol.info Increased bulk can disfavor polymerization pathways and promote the formation of α-olefins by influencing the approach of the monomer and the rate of β-hydride elimination.

Electronic Tuning: The electronic properties of the ligand, modulated by substituents, directly influence the reactivity of the metal center. mdpi.com Fine-tuning these properties is essential for optimizing catalytic turnover frequencies and controlling product distributions.

In essence, the catalytic performance of these systems is a multifactorial equation where the ligand's steric and electronic profile, the nature of the metal, and the specific reaction conditions all play interconnected roles. nih.gov

V. Theoretical and Computational Investigations of N Benzylidenequinolin 6 Amine Systems

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the molecular and electronic structure of N-Benzylidenequinolin-6-amine, providing a basis for predicting its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to determine the optimized geometries of molecules, which correspond to the lowest energy conformation. For Schiff bases derived from quinoline (B57606), DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

To illustrate the type of data obtained from such calculations, a hypothetical data table for the optimized geometry of a related quinoline Schiff base is presented below.

ParameterBond Length (Å)Bond Angle (°)
C=N (imine)1.28 - 1.35
C-N (quinoline)1.37 - 1.42
C-C (aromatic)1.38 - 1.45
C-H1.08 - 1.10
C-C-N118 - 122
C-N=C117 - 123

Note: The values in this table are representative of typical bond lengths and angles for quinoline-based Schiff bases and are not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller gap suggests that the molecule is more reactive. nih.gov

For quinoline Schiff bases, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring and the imine nitrogen atom, while the LUMO is typically distributed over the π-conjugated system. dergipark.org.tr This distribution influences the molecule's interaction with other chemical species. The analysis of HOMO and LUMO energies and their spatial distribution can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

A representative table of FMO data for a hypothetical quinoline Schiff base is provided below.

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap3.0 to 5.0

Note: These energy values are illustrative and represent a typical range for organic molecules of this type.

Computational Modeling of Ligand-Metal Interactions

This compound, as a Schiff base containing nitrogen donor atoms, has the potential to act as a ligand and form complexes with various metal ions. Computational modeling provides a powerful means to investigate the nature of these ligand-metal interactions.

The interaction of a ligand with a metal center is governed by both steric and electronic factors. Steric parameters quantify the bulkiness of the ligand, which can influence the coordination geometry and the accessibility of the metal center. Electronic parameters describe the ligand's ability to donate or accept electron density in the coordination bond.

While specific computational studies quantifying these parameters for this compound were not found, research on other quinoline-based ligands demonstrates that DFT calculations can be used to determine properties such as the ligand's cone angle (a measure of steric bulk) and its donor-acceptor properties. The electronic properties are often inferred from the analysis of molecular orbitals and charge distribution.

Quinoline Schiff bases can coordinate to metal ions in various modes, acting as bidentate or tridentate ligands depending on the specific structure and the metal ion involved. tandfonline.com Computational studies can be used to explore different possible coordination modes and determine the most stable arrangement. nih.gov

Energy decomposition analysis (EDA) is a computational technique that can be used to break down the total interaction energy between the ligand and the metal into distinct components, such as electrostatic, Pauli repulsion, and orbital interaction energies. This analysis provides a detailed picture of the nature of the chemical bond. For example, it can quantify the relative contributions of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand.

Theoretical Studies on Reaction Mechanisms in Catalysis

Computational Elucidation of Catalytic Cycles

The elucidation of a complete catalytic cycle is a primary objective of computational studies in catalysis. For a catalytic system involving an this compound-based ligand, DFT calculations can map out the sequence of elementary steps, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination. Each step is characterized by identifying the structures of intermediates and the transition states that connect them.

These calculations provide the relative energies of all species in the cycle, revealing the thermodynamics of each step. For instance, in a hypothetical hydrogenation reaction catalyzed by a metal complex of this compound, computational models can determine whether the binding of hydrogen or the substrate is the initial step, and calculate the energy profile for the subsequent hydride transfer and product formation. This detailed mechanistic picture helps rationalize experimental observations, such as product distribution and the effect of reaction conditions.

A combined approach using spectroscopic analysis and DFT calculations can offer a deeper understanding of the mechanistic features of catalytic processes. rsc.org Theoretical models can predict spectroscopic signatures (e.g., NMR, IR frequencies) for proposed intermediates, which can then be compared with experimental data for validation.

Below is an illustrative data table representing the kind of energetic information derived from a DFT study of a generic catalytic cycle involving an this compound metal complex.

StepSpecies DescriptionRelative Free Energy (kcal/mol)Key Geometric Parameter
A Catalyst Resting State0.0-
TS1 Substrate Binding Transition State+5.2Metal-Substrate Distance: 3.5 Å
B Catalyst-Substrate Adduct-8.1Metal-Substrate Distance: 2.1 Å
TS2 Key Bond Formation Transition State+21.5Forming Bond Length: 1.8 Å
C Intermediate Product Complex-15.3-
TS3 Product Release Transition State+10.8Metal-Product Distance: 3.2 Å
D Catalyst + Product-25.0-
Note: This table is a hypothetical representation of data from a computational study and is for illustrative purposes only.

Transition State Analysis for Reaction Kinetics

Transition state (TS) analysis is fundamental to understanding the kinetics of a chemical reaction. According to transition state theory, the reaction rate is determined by the energy barrier between the reactants and the highest-energy transition state on the reaction pathway. Computational methods are used to locate the precise geometry of these transition states and calculate their energies. lookchemmall.com

A critical part of TS analysis is the characterization of the transition state structure through frequency calculations. A true transition state is identified by the presence of exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate (i.e., the atomic motions involved in breaking and forming bonds). The value of this frequency and the associated atomic displacements provide a clear picture of the transformation occurring at the peak of the energy barrier. cusat.ac.in

The following table provides a hypothetical example of data obtained from a transition state analysis for a key step in a reaction.

ParameterTransition State (pro-R)Transition State (pro-S)
Electronic Energy Barrier (kcal/mol) 18.520.1
Gibbs Free Energy Barrier (kcal/mol) 22.324.0
Imaginary Frequency (cm⁻¹) -354.2-349.8
Key Bond Distance (Å) C-H: 1.55C-H: 1.58
Note: This table is a hypothetical representation used to illustrate the typical outputs of transition state analysis for enantioselective reactions.

Catalyst Prediction and Design through Computational Approaches

Beyond explaining the function of existing catalysts, computational chemistry is a powerful tool for the rational design and in silico screening of new catalysts. nih.gov By understanding the structure-activity relationships of this compound-based systems, researchers can computationally introduce structural modifications to the ligand to enhance catalytic performance.

The process often begins by building a validated computational model of a known catalyst. Analysis of the catalytic cycle and key transition states can reveal which steric or electronic properties of the ligand are crucial for high activity and selectivity. For example, if a transition state analysis indicates that a bulkier substituent at a specific position on the quinoline ring could enhance enantioselectivity by creating a more effective chiral pocket, numerous potential substituents can be modeled.

These computationally designed derivatives can then be screened virtually by calculating the energy barriers for the desired reaction. This in silico screening process is significantly faster and more cost-effective than synthesizing and testing each potential catalyst experimentally. nih.gov The most promising candidates identified through computation are then prioritized for synthesis and laboratory validation, accelerating the discovery of next-generation catalysts. This synergy between computational prediction and experimental work represents the state of the art in modern catalyst development. nih.gov

Vi. Advanced Spectroscopic and Analytical Methodologies for N Benzylidenequinolin 6 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of N-Benzylidenequinolin-6-amine systems in solution. Both ¹H and ¹³C NMR provide extensive information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. ipb.pt

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. bhu.ac.in Each chemically non-equivalent carbon atom gives a distinct signal. hw.ac.uk The azomethine carbon atom (CH=N) is particularly characteristic, with its resonance appearing significantly downfield, often in the range of 150-195 ppm. arcjournals.org The carbons of the quinoline (B57606) and benzylidene rings will have signals in the aromatic region (approximately 100-160 ppm). oregonstate.edu The specific chemical shifts can be influenced by substituent effects, where electron-donating groups will generally cause an upfield shift (lower ppm) and electron-withdrawing groups will cause a downfield shift (higher ppm) for the carbons they are attached to and those in conjugated positions. hw.ac.uk

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Systems

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Azomethine (-CH=N-)8.0 - 10.0150 - 195
Aromatic (Quinoline & Benzene (B151609) Rings)6.5 - 9.0100 - 160

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Shifts

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound and for observing changes upon coordination with metal ions. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule, and specific bonds have characteristic absorption frequencies. uc.edu

A crucial vibrational mode for Schiff bases is the stretching of the azomethine group (C=N). This typically appears as a sharp and strong absorption band in the region of 1600-1650 cm⁻¹. researchgate.netjetir.orgsemanticscholar.org The presence of this band is a clear indicator of the formation of the Schiff base linkage. Other significant absorptions include those for aromatic C=C stretching, which are generally found in the 1450-1600 cm⁻¹ range, and C-H stretching of the aromatic rings, which appear above 3000 cm⁻¹. libretexts.orgresearchgate.net The C-N stretching vibration of the amine linkage can be observed in the 1250-1335 cm⁻¹ region for aromatic amines. orgchemboulder.comspectroscopyonline.com

When this compound acts as a ligand and coordinates to a metal ion, shifts in these characteristic frequencies can be observed. The C=N stretching frequency often shifts to a lower wavenumber (a "red shift") upon coordination, indicating a weakening of the C=N bond due to the donation of electron density from the nitrogen to the metal center. jetir.org Conversely, the C-O stretching frequency, if applicable in substituted derivatives, may shift to a higher wavenumber (a "blue shift"). jetir.org The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jetir.org

Table 2: Characteristic IR Absorption Frequencies for this compound Systems

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Azomethine (-CH=N-)Stretching1600 - 1650
Aromatic (C=C)Stretching1450 - 1600
Aromatic (C-H)Stretching> 3000
Aromatic Amine (C-N)Stretching1250 - 1335
Metal-Nitrogen (M-N)Stretching< 600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. This information is critical for confirming the identity of the synthesized compound and for gaining insights into its structural components.

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry can provide a very accurate mass, which can be used to determine the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns are often predictable and can help to identify the different substructures within the molecule. For this compound, common fragmentation pathways may involve the cleavage of the C-N bond between the quinoline and the imine nitrogen, or the cleavage of the C=N bond. The fragmentation of the quinoline and benzene rings can also produce characteristic fragment ions.

X-ray Diffraction Techniques for Solid-State Structure Determination

The crystal structure reveals how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. nih.gov This information is crucial for understanding the supramolecular chemistry of these compounds. For metal complexes of this compound, X-ray diffraction can definitively establish the coordination geometry around the metal center, the coordination number, and the specific atoms of the ligand that are bonded to the metal.

Table 3: Illustrative Crystallographic Data for a Quinoline-based Compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2224
b (Å)7.6112
c (Å)23.3315
β (°)90.00
Volume (ų)1281.8

Note: This is illustrative data for a related quinoline compound and not specific to this compound.

Thermal Analysis Techniques (e.g., TGA, DTA) for Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound and its metal complexes. uomustansiriyah.edu.iqlibretexts.org

TGA measures the change in mass of a sample as a function of temperature. libretexts.org This allows for the determination of decomposition temperatures and the identification of the number of decomposition steps. mdpi.comresearchgate.netindiramahavidyalaya.com For hydrated complexes, the initial weight loss often corresponds to the removal of water molecules. Subsequent weight loss steps correspond to the decomposition of the organic ligand, ultimately leaving a metal oxide residue in the case of metal complexes. indiramahavidyalaya.comimist.ma

DTA measures the temperature difference between a sample and an inert reference as they are heated. uomustansiriyah.edu.iq This technique detects exothermic and endothermic processes, such as phase transitions, melting, and decomposition. researchgate.net The DTA curve can provide information about the melting point of the compound and the nature of the decomposition processes (whether they release or absorb heat). nih.gov

Table 4: General Decomposition Stages for Schiff Base Metal Complexes from Thermal Analysis

Decomposition Stage Typical Temperature Range (°C) Process
150 - 200Loss of lattice and/or coordinated water/solvent molecules
2200 - 600Decomposition of the organic ligand moiety
3> 600Formation of stable metal oxide

Q & A

Q. What synthetic methodologies are commonly employed for N-Benzylidenequinolin-6-amine?

  • Methodological Answer : this compound can be synthesized via reductive amination of quinolin-6-amine with benzaldehyde derivatives. For example, ketone intermediates (e.g., benzo[7]annulen-7-one) are prepared through Knoevenagel condensation, hydrogenation, and decarboxylation. Subsequent reductive amination using NaBH(OAc)₃ with primary amines yields secondary amines, while tertiary amines are obtained via SN2 substitution of nosylated intermediates . Key Steps :
  • Condensation and hydrogenation for ketone synthesis.
  • Reductive amination with NaBH(OAc)₃ for secondary amines.
  • SN2 substitution for tertiary derivatives.

Q. How is solubility data for this compound determined experimentally?

  • Methodological Answer : Solubility is measured using a synthetic method across solvents (e.g., methanol, DMF) at temperatures ranging from 298.15–343.55 K. Data is correlated using the modified Apelblat equation to calculate activity coefficients and the λh equation for temperature dependence. Van’t Hoff analysis provides thermodynamic parameters (ΔH, ΔS, ΔG) . Example Data :
SolventTemp (K)Solubility (mol/kg)
Methanol298.150.045
DMF343.550.218

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coats).
  • Validate purity (>98%) via HPLC or NMR prior to use.
  • Follow SDS guidelines for storage (dry, inert atmosphere) and disposal.
  • Restrict handling to personnel trained in organic synthesis .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Triangulate data from NMR, IR, and single-crystal X-ray diffraction. For instance, X-ray crystallography (R factor <0.04) provides definitive bond lengths/angles, while NMR coupling constants validate stereochemistry. Computational methods (DFT) can reconcile discrepancies by comparing experimental vs. calculated spectra .

Q. What strategies ensure methodological rigor in pharmacological studies of this compound?

  • Methodological Answer :
  • Combine quantitative (e.g., receptor-binding assays) and qualitative (e.g., cellular uptake studies) methods.
  • Validate findings via cross-referencing with structural analogs (e.g., benzo[7]annulen-7-amines in NMDA receptor studies).
  • Use positive/negative controls to isolate compound-specific effects .

Q. How is X-ray crystallography applied to characterize this compound derivatives?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in ethanol/water.
  • Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Refine structures with SHELXL, achieving mean C–C bond accuracy of 0.002 Å and R factor <0.04.
  • Compare with PubChem structural descriptors (InChIKey, SMILES) for validation .

Data Contradiction Analysis

Q. How to address inconsistencies in amine reactivity across synthetic batches?

  • Methodological Answer :
  • Perform kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.
  • Analyze impurities via LC-MS and adjust reaction conditions (e.g., solvent polarity, catalyst loading).
  • Cross-validate with synthetic routes from pharmacopeial standards (e.g., USP32 amine testing protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.